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Compound of Interest

Compound Name: PAR-2-IN-1

Cat. No.: B2399701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the compound identified by CAS

number 1690176-75-0, also known as PAR-2-IN-1 and IUN76750. This small molecule is a

potent inhibitor of the Protease-Activated Receptor-2 (PAR2) signaling pathway, a key player in

a variety of physiological and pathological processes, including inflammation and cancer.[1][2]

[3] This document consolidates available information on its chemical properties, mechanism of

action, synthesis, and biological activity, presented in a format tailored for research and drug

development professionals.

Chemical and Physical Properties
The compound with CAS number 1690176-75-0 is chemically defined as Methyl 8-(tert-

butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate.[4] Its fundamental properties are

summarized in the table below.
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Property Value Reference

CAS Number 1690176-75-0 [5]

Synonyms PAR-2-IN-1, IUN76750

Molecular Formula C₁₂H₁₄ClN₃O₂

Molecular Weight 267.71 g/mol

Appearance White to light yellow solid

Purity ≥99% (commercially available)

Solubility
Soluble in DMSO (≥ 83.33

mg/mL)

Storage
Powder: -20°C for 3 years; In

solvent: -80°C for 6 months

Mechanism of Action: Inhibition of the PAR2
Signaling Pathway
PAR-2-IN-1 functions as an inhibitor of the Protease-Activated Receptor-2 (PAR2) signaling

pathway. PAR2 is a G-protein coupled receptor (GPCR) that is uniquely activated by the

proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and

mast cell tryptase. This cleavage unmasks a new N-terminal sequence that acts as a tethered

ligand, binding to the receptor and initiating downstream signaling cascades.

The activation of PAR2 is implicated in a range of cellular responses, particularly in

inflammation and nociception. It can lead to the release of pro-inflammatory cytokines and

chemokines. The signaling cascade initiated by PAR2 activation is complex and can involve

multiple G-protein subtypes, leading to the activation of various downstream effectors.

PAR2 Signaling Pathway Diagram
The following diagram illustrates the key components of the PAR2 signaling pathway that PAR-
2-IN-1 is designed to inhibit.
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Caption: PAR2 signaling pathway and the inhibitory action of PAR-2-IN-1.
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Synthesis and Experimental Protocols
Detailed synthesis protocols for Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-

carboxylate are described in the patent literature, specifically in WO2015048245A1. The

general synthetic route involves the construction of the imidazo[1,2-b]pyridazine core followed

by functional group modifications.

General Synthesis Workflow
The synthesis of the imidazo[1,2-b]pyridazine scaffold typically proceeds through the

condensation of a substituted 3-aminopyridazine with an α-haloketone or a related electrophile.
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Caption: General synthetic workflow for PAR-2-IN-1.

Experimental Protocol: PAR2 Inhibition Assay (Calcium
Flux)
A common method to assess the inhibitory activity of compounds against PAR2 is to measure

the mobilization of intracellular calcium following receptor activation.

Cell Culture: Human bronchial epithelial cells (16HBE14o-) or other cells endogenously

expressing PAR2 are cultured to confluence in 96-well plates.

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g.,

Fluo-4 AM) in a suitable buffer for a specified time at 37°C.

Compound Incubation: The cells are washed and then pre-incubated with varying

concentrations of PAR-2-IN-1 or vehicle control for a short period (e.g., 2-5 minutes) at room

temperature.
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Agonist Stimulation: A PAR2 agonist, such as 2-furoyl-LIGRLO-NH₂ or trypsin, is added to

the wells to stimulate the receptor.

Signal Detection: Changes in intracellular calcium concentration are measured by monitoring

the fluorescence intensity over time using a plate reader.

Data Analysis: The inhibitory effect of PAR-2-IN-1 is determined by quantifying the reduction

in the agonist-induced calcium signal. IC₅₀ values are calculated from the dose-response

curves.

Biological Activity and Therapeutic Potential
PAR-2-IN-1 is reported to possess both anti-inflammatory and anticancer properties, consistent

with the known roles of the PAR2 receptor in these pathologies.

Anti-Inflammatory Activity
The PAR2 pathway is a significant contributor to neurogenic inflammation and pain. Inhibition of

PAR2 has been shown to reduce inflammatory responses in various preclinical models. For

instance, PAR2 antagonists can attenuate mast cell-dependent thermal hyperalgesia in mice.

While specific in vivo data for PAR-2-IN-1 is not extensively published in peer-reviewed

literature, its inhibitory action on the PAR2 pathway suggests its potential as a therapeutic

agent for inflammatory conditions.

In Vitro Assay Endpoint
Result for PAR2

Inhibitors
Reference

Calcium Flux Assay
Inhibition of agonist-

induced Ca²⁺ release
Potent inhibition

MAPK Signaling

Assay

Inhibition of ERK1/2

phosphorylation
Effective blockade

Anticancer Activity
The role of PAR2 in cancer is multifaceted, with evidence suggesting its involvement in tumor

progression, metastasis, and resistance to therapy. High expression of PAR2 has been

correlated with poor prognosis in some cancers. Inhibition of PAR2 has been shown to
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decrease the proliferation, invasion, and colony formation of lung cancer cells and increase

their sensitivity to chemotherapy. The potential of PAR-2-IN-1 as an anticancer agent warrants

further investigation in relevant preclinical models.

Cancer Cell-Based

Assay
Endpoint

Effect of PAR2

Inhibition
Reference

MTT Assay Cell Proliferation Reduced

Transwell Assay Cell Invasion Reduced

Colony Formation

Assay
Clonogenic Survival Reduced

Conclusion
PAR-2-IN-1 (CAS 1690176-75-0) is a specific inhibitor of the PAR2 signaling pathway with

demonstrated potential for anti-inflammatory and anticancer applications. Its well-defined

chemical structure and mechanism of action make it a valuable tool for researchers

investigating the roles of PAR2 in health and disease. Further preclinical studies are necessary

to fully elucidate its therapeutic efficacy and safety profile for potential clinical development.

This guide provides a foundational understanding of this compound to support ongoing and

future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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